molecular formula C15H16N4 B1366136 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-43-9

5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1366136
CAS RN: 72578-43-9
M. Wt: 252.31 g/mol
InChI Key: VXEPDEIQHWCDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring . They have been studied extensively due to their diverse biological applications .


Synthesis Analysis

The synthesis of such compounds often involves the use of formic acid or triethyl orthoformate . The compound is purified using flash column chromatography and separated as a light beige powder .


Molecular Structure Analysis

The molecular structure of “5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by the presence of two fused pyrimidine rings, making it a bicyclic compound .


Physical And Chemical Properties Analysis

The compound is a light beige powder with a melting point of 154–156 °C .

Scientific Research Applications

Antimicrobial Applications

The compound has been investigated for its potential in antimicrobial applications. A series of pyrrole derivatives including pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive, Gram-negative bacteria, and fungi. The study highlighted that some of the synthesized compounds exhibited potent antimicrobial activity, indicating the potential of 5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives in antimicrobial treatments (Mohamed, El-Domany, & Abd El-hameed, 2009).

Chemical Synthesis and Reactivity

Studies have explored the chemical synthesis and reactivity of pyrrolo[2,3-d]pyrimidine derivatives. For instance, the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety was catalyzed by 4-(N,N-Dimethylamino)pyridine (DMAP). The study provided insights into the reaction parameters and the efficiency of DMAP as a catalyst under solvent-free conditions, highlighting the compound's potential in facilitating complex chemical reactions (Khashi, Davoodnia, & Chamani, 2014).

Radiopharmaceutical Development

The compound and its derivatives have also been studied in the context of developing radiopharmaceuticals. For example, fluorine-18 labeled and iodine-123 labeled pyrrolo[2,3-d]pyrimidine derivatives were synthesized as potential ligands for the CRF receptor. The study detailed the synthesis methods, in vitro binding assays, radiolabeling, and in vivo tissue distribution in rats, providing valuable insights into the use of these compounds in the field of nuclear medicine (Martarello et al., 2001).

Docking Studies and Synthesis Methods

The compound's derivatives have been subjected to docking studies to understand their interactions at the molecular level. A study developed a simple method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, characterized the products through spectral analyses, and carried out docking studies to understand their potential applications (Bommeraa, Merugu, & Eppakayala, 2019).

Future Directions

The compound and its derivatives could be further studied for their potential as therapeutic agents, especially in the field of cancer research . They could also be optimized to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name

5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-9-4-6-12(7-5-9)19-11(3)10(2)13-14(16)17-8-18-15(13)19/h4-8H,1-3H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEPDEIQHWCDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C(N=CN=C32)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407093
Record name 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

72578-43-9
Record name 5,6-Dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.